(Z)-ethyl 2-cyano-3-ethoxyacrylate
Overview
Description
(Z)-ethyl 2-cyano-3-ethoxyacrylate is a chemical compound with the molecular formula C8H11NO3. It is known for its white to light yellow crystalline appearance and is used as an intermediate in the synthesis of various pharmaceutical and chemical products . This compound is particularly noted for its role in the synthesis of anti-inflammatory agents with gastroprotective effects in rats .
Mechanism of Action
Target of Action
It’s known that this compound exhibits herbicidal activity , suggesting that its targets are likely involved in essential biological processes in plants.
Mode of Action
Given its herbicidal activity , it may interfere with plant growth and development by disrupting key biochemical processes
Result of Action
(Z)-ethyl 2-cyano-3-ethoxyacrylate has been reported to exhibit good herbicidal activity
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-ethyl 2-cyano-3-ethoxyacrylate can be synthesized through several methods. One common method involves the reaction of ethanol with ethyl 2-cyano-3-(dimethylamino)acrylate. The reaction is typically carried out in the presence of hydrogen chloride in ethanol at a temperature of 78°C, followed by refluxing for several hours . The product is then extracted using dichloroethane and purified .
Industrial Production Methods: In industrial settings, the production of ethyl cyano(ethoxymethylene)acetate often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (Z)-ethyl 2-cyano-3-ethoxyacrylate undergoes various chemical reactions, including:
Knoevenagel Condensation: This reaction involves the condensation of ethyl cyanoacetate with aldehydes or ketones in the presence of a base, leading to the formation of substituted alkenes.
Michael Addition: This reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Cyclization Reactions: These reactions can lead to the formation of heterocyclic compounds, such as coumarins.
Common Reagents and Conditions:
Reagents: Common reagents include bases like piperidine, catalysts like zeolites, and solvents like ethanol and dichloroethane
Conditions: Reactions are typically carried out under reflux conditions, with temperatures ranging from room temperature to 78°C
Major Products:
Substituted Alkenes: Formed through Knoevenagel condensation.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
(Z)-ethyl 2-cyano-3-ethoxyacrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-ethoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C#N)\C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42466-69-3, 94-05-3 | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acrylic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acrylic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N7KQP23A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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